4-(Fluoromethyl)benzoylformate
Description
4-(Fluoromethyl)benzoylformate is a fluorinated derivative of benzoylformate, a keto acid critical in biochemical pathways such as the mandelate pathway in yeast . Structurally, it consists of a benzoylformate backbone (C₆H₅-C(=O)-COOH) with a fluoromethyl (-CH₂F) substituent at the para position of the aromatic ring. The introduction of fluorine enhances the compound’s electronic and steric properties, influencing its reactivity, lipophilicity, and metabolic stability.
Properties
CAS No. |
114996-72-4 |
|---|---|
Molecular Formula |
C9H7FO3 |
Molecular Weight |
182.15 g/mol |
IUPAC Name |
2-[4-(fluoromethyl)phenyl]-2-oxoacetic acid |
InChI |
InChI=1S/C9H7FO3/c10-5-6-1-3-7(4-2-6)8(11)9(12)13/h1-4H,5H2,(H,12,13) |
InChI Key |
LTAAJPOJBSUBGN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CF)C(=O)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1CF)C(=O)C(=O)O |
Other CAS No. |
114996-72-4 |
Synonyms |
4-(fluoromethyl)benzoylformate FMeBF |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Utility: The fluoromethyl group’s stability and moderate lipophilicity make it advantageous in drug design, as seen in fluorinated oxazolidinone derivatives .
- Material Science : Enhanced thermal stability of fluorinated analogs (e.g., Methyl 4-[4-(difluoromethyl)phenyl]benzoate) suggests applications in high-performance polymers .
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